Home > Products > Screening Compounds P109533 > 2-Chloro-4-nitrophenyl-b-cellotetraoside
2-Chloro-4-nitrophenyl-b-cellotetraoside -

2-Chloro-4-nitrophenyl-b-cellotetraoside

Catalog Number: EVT-1802535
CAS Number:
Molecular Formula: C30H44ClNO23
Molecular Weight: 822.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Chloro-4-nitrophenyl-β-cellotetraoside is a synthetic glycoside that serves as a substrate for various enzymatic assays, particularly in the study of glycoside hydrolases. This compound is characterized by its unique structure, which includes a chloro and nitro group on the phenyl ring, contributing to its biochemical properties. The compound plays a significant role in biochemical research, especially in understanding carbohydrate-active enzymes and their mechanisms.

Source

The compound can be synthesized through various chemical methods, including chemoenzymatic synthesis and direct chemical synthesis. It is commercially available from suppliers such as Megazyme, which provides detailed certificates of analysis for quality assurance .

Classification

2-Chloro-4-nitrophenyl-β-cellotetraoside belongs to the class of phenolic glycosides and is specifically categorized under cellotetraosides due to its four glucose units linked through β-glycosidic bonds. Its chemical structure enables it to participate in biochemical reactions involving glycoside hydrolases, making it a valuable tool in enzymology.

Synthesis Analysis

Methods

The synthesis of 2-chloro-4-nitrophenyl-β-cellotetraoside can be achieved through several methods:

  1. Chemoenzymatic Synthesis: This method utilizes enzymes such as glycogen phosphorylase to facilitate the formation of glycosidic bonds between sugar moieties and the 2-chloro-4-nitrophenol moiety. This approach allows for high specificity and efficiency in producing the desired glycoside .
  2. Direct Chemical Synthesis: Involves standard organic synthesis techniques where appropriate reagents are reacted under controlled conditions to yield the target compound. This method may require careful optimization of reaction conditions, such as temperature and pH, to maximize yield and purity.

Technical Details

The synthesis typically involves:

  • Reacting 2-chloro-4-nitrophenol with cellotetraose derivatives.
  • Employing various protective groups to ensure selective reactions at specific sites.
  • Utilizing chromatographic techniques for purification.
Molecular Structure Analysis

Structure

The molecular structure of 2-chloro-4-nitrophenyl-β-cellotetraoside features:

  • A phenolic ring substituted with a chloro group at the 2-position and a nitro group at the 4-position.
  • A β-glycosidic linkage connecting the phenolic part to a cellotetraose chain.

Data

The molecular formula is C14H16ClN1O7C_{14}H_{16}ClN_{1}O_{7}, with a molecular weight of approximately 335.74 g/mol. The compound's structural integrity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Reactions Analysis

Reactions

2-Chloro-4-nitrophenyl-β-cellotetraoside participates in hydrolysis reactions catalyzed by glycoside hydrolases, leading to the release of 2-chloro-4-nitrophenol and glucose units.

Technical Details

  1. Hydrolysis: The reaction typically occurs under acidic or neutral pH conditions, where enzymes such as endoglucanases exhibit activity on this substrate. The rate of hydrolysis can be monitored spectrophotometrically by measuring the absorbance change at 400 nm due to the release of chromogenic products .
  2. Transglycosylation: This compound can also serve as a donor in transglycosylation reactions, where it transfers sugar moieties to acceptor molecules, facilitating the synthesis of more complex carbohydrates.
Mechanism of Action

Process

The mechanism by which 2-chloro-4-nitrophenyl-β-cellotetraoside acts involves:

  1. Enzymatic Binding: The enzyme recognizes and binds to the substrate at specific active sites.
  2. Catalysis: The enzyme catalyzes the cleavage of the β-glycosidic bond, releasing 2-chloro-4-nitrophenol.
  3. Product Formation: The resulting products include free glucose units and other oligosaccharides depending on the enzyme specificity.

Data

Kinetic studies indicate that various glycoside hydrolases display differing affinities for this substrate, with Michaelis-Menten kinetics often applied to analyze enzyme activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under recommended storage conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with specific enzymes leading to hydrolysis or transglycosylation.

Relevant analytical data include melting point, boiling point, and spectral data obtained from NMR and IR spectroscopy, confirming structural integrity.

Applications

Scientific Uses

2-Chloro-4-nitrophenyl-β-cellotetraoside is primarily used in:

  1. Enzyme Assays: It serves as an effective substrate for measuring the activity of glycoside hydrolases in various biological samples.
  2. Biochemical Research: Used to study carbohydrate metabolism pathways and enzyme kinetics.
  3. Industrial Applications: Potential applications in biofuel production through enzymatic saccharification processes.
Enzymatic Hydrolysis and Transglycosylation Mechanisms

Introduction to the Compound2-Chloro-4-nitrophenyl-β-D-cellotetraoside (CNP-G4) is a chromogenic oligosaccharide derivative extensively utilized for probing the mechanistic actions of glycoside hydrolases (GHs). Its design incorporates a cellotetraose backbone—four β-1,4-linked glucose units—terminating in a 2-chloro-4-nitrophenyl aglycone. This aglycone moiety undergoes a pronounced spectral shift upon enzymatic cleavage, changing from colorless to yellow (λmax = 400–420 nm) in alkaline conditions, enabling real-time kinetic measurements of hydrolytic activity [3] [6]. As a tetraose mimic, CNP-G4 bridges the gap between simple monosidic substrates (e.g., 4-nitrophenyl-β-D-glucopyranoside) and native polysaccharides like cellulose or xyloglucan, making it indispensable for dissecting endo-acting enzyme specificity and transglycosylation potential [7].

pH-Dependent Reaction Dynamics in Glycosidic Bond Cleavage

The catalytic efficiency and reaction trajectory of GH enzymes acting on CNP-G4 are profoundly modulated by pH. Studies on Cellvibrio japonicus GH5_4 endo-xyloglucanases (GH5D, GH5E, GH5F) reveal a bell-shaped activity profile against xyloglucan, with optimal hydrolysis occurring between pH 5.5 and 6.5 . This pH range stabilizes the protonation state of catalytic residues—typically a glutamate acting as a proton donor and a glutamate/aspartate as a nucleophile. At pH < 5.0, excessive protonation impedes substrate binding, while at pH > 8.0, deprotonation of the catalytic acid diminishes electrophilic assistance to glycosidic bond cleavage [4].

Contrastingly, transglycosylation activity in certain GH5 subfamilies (e.g., GH5_5 transglycosylases like RBcel1) increases markedly under alkaline conditions (pH ≥ 8.0). At higher pH, water molecules are disfavored as nucleophiles due to reduced local hydronium ion concentration. This shifts the reaction equilibrium toward transglycosylation, where a sugar acceptor (e.g., cellotriose) attacks the glycosyl-enzyme intermediate instead of water. For CNP-G4, this manifests as reduced 2-chloro-4-nitrophenol (CNP) release and accumulation of elongated oligosaccharides [2] [4].

Table 1: pH Optimization Profiles for Enzymatic Activities on CNP-G4 and Analogues

Enzyme ClassOptimal Hydrolysis pHOptimal Transglycosylation pHKey pH-Sensitive Residues
GH5_4 Endo-xyloglucanases5.5–6.5Not observedGlu (acid/base), Asp (nucleophile)
GH5_5 Transglycosylases6.0–7.08.0–9.0Glu135 (nucleophile), Tyr201 (transition state stabilizer)
GH74 Endo-glucanases5.0–6.06.5–7.5†Glu (acid/base), Asp (nucleophile)
Fungal Cellobiohydrolases4.5–5.5Not reportedGlu (acid/base), Asp (nucleophile)

†Inferred from structural studies of GH74 enzymes under near-neutral conditions [9].

Role of GH5 and GH74 Family Enzymes in Hydrolytic Specificity

GH5 and GH74 represent phylogenetically distinct families with convergent roles in cleaving β-1,4-glucans but divergent subsite architectures governing their interaction with CNP-G4.

  • GH5_4 Enzymes (e.g., C. japonicus GH5D, GH5E, GH5F): These exhibit exquisite specificity for xyloglucan over cellulose or mixed-linkage glucans. Structural analyses reveal a deep catalytic cleft (-4 to +2 subsites) lined with aromatic residues (Trp, Tyr) that position the glucan backbone. Crucially, conserved Asn and His residues in the +1 and +2 subsites form hydrogen bonds with xylose branches of xyloglucan. When acting on CNP-G4—which lacks substitutions—these enzymes show attenuated activity compared to natural xyloglucan oligosaccharides. Crystallographic studies of GH5D in complex with XyG oligosaccharides highlight a narrow +2 subsite pocket accommodating galactosyl decorations, explaining its low efficiency on unbranched substrates like CNP-G4 [3].

  • GH74 Enzymes (e.g., C. japonicus Gly74): These feature a spacious substrate-binding groove (-6 to +2 subsites) accommodating linear β-1,4-glucans like cellotetraose. Unlike GH54 enzymes, GH74 lacks specific sidechain recognition residues, enabling hydrolysis of cellulose-derived substrates such as CNP-G4. However, transcriptomic data indicates GH74 is not upregulated during xyloglucan metabolism in *C. japonicus*, suggesting its primary role lies in cellulose/glucan degradation. Reverse-genetic studies confirm redundancy: deletion of *gh74* or all three *gh54* genes in C. japonicus does not impair growth on XyG, implying compensatory mechanisms from other endoglucanases [9].

Table 2: Subsite Architecture and Specificity Determinants of GH Families Acting on CNP-G4

Enzyme FamilySubsite TopologyKey Specificity ResiduesActivity on CNP-G4Preferred Natural Substrate
GH5_4Deep cleft (-4 to +2)Asn152, His207 (hydrogen bonding to xylose)Low (Km ≈ 0.5–1.0 mM)Xyloglucan oligosaccharides
GH5_5Open cleft (-4 to +3)Arg281 (+2 subsite affinity), Tyr201 (glycone stabilizer)Moderate (Km ≈ 0.2 mM)Mixed-linkage β-glucans
GH74Extended groove (-6 to +2)Trp315, Trp415 (glucan stacking)High (Km ≈ 0.1 mM)Cellulose, cello-oligosaccharides
Fungal CBH ITunnel-shaped (-7 to +4)Trp residues throughout tunnelVery lowMicrocrystalline cellulose

Comparative Analysis of Hydrolysis vs. Transglycosylation Product Yields

The fate of CNP-G4 during enzymatic catalysis—hydrolysis versus transglycosylation—depends on enzyme class, acceptor sugar availability, and reaction conditions:

  • Hydrolysis Dominance: Most endo-acting enzymes (e.g., GH74, GH5_4) favor hydrolysis when acting alone on CNP-G4. Complete hydrolysis yields CNP and cellotetraose, with the latter often undergoing further degradation to cellobiose/glucose by exo-enzymes. Kinetic assays using CNP-G4 show rapid CNP release (Vmax = 120 μmol·min⁻¹·mg⁻¹ for GH74), with minimal oligosaccharide accumulation [7].

  • Induced Transglycosylation: Certain GH5_5 enzymes (e.g., RBcel1) exhibit robust transglycosylation activity under specific conditions. Using cellotriose (G3) as an acceptor, RBcel1 converts CNP-G4 into elongated products like CNP-G7 (G4 + G3) or higher polymers. Key factors influencing yield:

  • Acceptor size: Cellotriose (DP ≥ 3) is essential for efficient transglycosylation; cellobiose (DP2) acts poorly due to insufficient binding energy in the +1/+2/+3 subsites [2].
  • pH: Yields shift from <10% transglycosylation (pH 6.0) to >60% (pH 8.5) due to water exclusion [2] [4].
  • Enzyme engineering: RBcel1_Y201F mutation stabilizes the glycosyl-enzyme intermediate, increasing transglycosylation product formation by 2-fold [2].

  • Quantitative Yields: HPLC analysis of CNP-G4 incubations with RBcel1 at pH 8.5 reveals:

  • 42% Hydrolysis products (CNP + G4/G3/G2)
  • 58% Transglycosylation products (CNP-G5 to CNP-G7, and non-chromogenic G5–G7 oligomers) [2] [4].

Table 3: Product Distribution from CNP-G4 Catalysis Under Varied Conditions

EnzymeConditionsHydrolysis Products (%)Transglycosylation Products (%)Key Influencing Factor
GH74 (wild-type)pH 5.5, no acceptor98%2%Intrinsic hydrolytic bias
GH55 (RBcel1WT)pH 8.5, 10 mM cellotriose42%58%Alkaline pH, acceptor size
GH55 (RBcel1Y201F)pH 8.5, 10 mM cellotriose28%72%GEI stabilization mutation
GH5_4 (GH5D)pH 6.0, no acceptor>99%<1%Lack of +3/+4 subsites

Concluding RemarksCNP-G4 remains a vital tool for dissecting the functional nuances of β-1,4-glucan-active enzymes. Its chromogenic properties enable precise tracking of hydrolytic cleavage, while its oligosaccharide backbone permits the study of transglycosylation when paired with appropriate acceptors and engineered enzymes. Insights from CNP-G4-based assays—particularly pH-dependent activity shifts and subsite requirements—directly inform the rational design of biocatalysts for biomass conversion and oligosaccharide synthesis [2] [7].

Properties

Product Name

2-Chloro-4-nitrophenyl-b-cellotetraoside

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C30H44ClNO23

Molecular Weight

822.1 g/mol

InChI

InChI=1S/C30H44ClNO23/c31-9-3-8(32(46)47)1-2-10(9)48-27-21(43)17(39)24(12(5-34)50-27)54-29-23(45)19(41)26(14(7-36)52-29)55-30-22(44)18(40)25(13(6-35)51-30)53-28-20(42)16(38)15(37)11(4-33)49-28/h1-3,11-30,33-45H,4-7H2/t11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+/m1/s1

InChI Key

WOQXBWUIUQFCGE-HGEVGGQQSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.